Pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine, 6-methyl-, 7-oxide
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Overview
Description
Pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine, 6-methyl-, 7-oxide is a heterocyclic compound that features a fused ring system incorporating pyrazole, pyridine, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine, 6-methyl-, 7-oxide typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 of the fused ring system .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes for large-scale production, ensuring high yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
Pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine, 6-methyl-, 7-oxide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield reduced derivatives of the compound.
Scientific Research Applications
Pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine, 6-methyl-, 7-oxide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine, 6-methyl-, 7-oxide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo-pyrimidine derivatives, such as pyrazolo(3,4-d)pyrimidine and pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine .
Uniqueness
Pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine, 6-methyl-, 7-oxide is unique due to its specific fused ring system and the presence of a methyl group and an oxide at specific positions. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
132407-95-5 |
---|---|
Molecular Formula |
C10H8N4O |
Molecular Weight |
200.20 g/mol |
IUPAC Name |
10-methyl-11-oxido-2,3,7-triaza-11-azoniatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene |
InChI |
InChI=1S/C10H8N4O/c1-7-8-6-11-10-2-4-12-14(10)9(8)3-5-13(7)15/h2-6H,1H3 |
InChI Key |
GEKYKFDBFDCGJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C=CC2=C1C=NC3=CC=NN23)[O-] |
Origin of Product |
United States |
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